2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1785606-19-0) is a halogenated β-fluorophenethylamine derivative with the molecular formula C₈H₈BrF₂N and a molecular weight of 236.06 g/mol. The compound features a 3-bromo-4-fluorophenyl ring and a fluorine substituent at the benzylic (α) position of the ethylamine chain, as indicated by the SMILES string NCC(F)c1ccc(F)c(Br)c1.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
CAS No. 1785606-19-0
Cat. No. B1488271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine
CAS1785606-19-0
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)F)Br)F
InChIInChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2
InChIKeyXUYGMTSBVTXHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1785606-19-0): Core Physicochemical Identity and Comparator Context


2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1785606-19-0) is a halogenated β-fluorophenethylamine derivative with the molecular formula C₈H₈BrF₂N and a molecular weight of 236.06 g/mol . The compound features a 3-bromo-4-fluorophenyl ring and a fluorine substituent at the benzylic (α) position of the ethylamine chain, as indicated by the SMILES string NCC(F)c1ccc(F)c(Br)c1 . It is primarily supplied as a research chemical with a typical purity specification of 95% . The closest commercially available structural analogs include 2-(3-bromo-4-fluorophenyl)ethan-1-amine (MW 218.07, lacking the α-fluorine) and positional isomers such as 1-(3-bromo-4-fluorophenyl)-2-fluoroethan-1-amine (CAS 1824596-79-3) [1].

Why 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine Cannot Be Replaced by Common In-Class Phenethylamines


The presence of an α-fluorine atom on the ethylamine backbone fundamentally alters the physicochemical and pharmacological profile of 2-(3-bromo-4-fluorophenyl)-2-fluoroethan-1-amine compared to non-fluorinated or differently halogenated phenethylamine analogs. The α-fluorine significantly reduces the basicity of the adjacent primary amine (estimated pKₐ decrease of 1.5–2.0 log units relative to the non-fluorinated parent) and increases metabolic stability against monoamine oxidase (MAO)-mediated oxidative deamination [1]. Additionally, the combination of bromine and fluorine substituents on the aromatic ring introduces distinct electronic and steric effects that modulate receptor binding and pharmacokinetic properties. Direct substitution with 2-(3-bromo-4-fluorophenyl)ethan-1-amine (lacking α-F) would yield a compound with markedly different protonation state at physiological pH, altered CNS penetration potential, and divergent metabolic pathways, making these two compounds non-interchangeable in medicinal chemistry and pharmacological research contexts.

Quantitative Differentiation Evidence for 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine vs. Closest Structural Analogs


Molecular Weight Differentiation vs. Non-Fluorinated Parent (2-(3-Bromo-4-fluorophenyl)ethan-1-amine)

The target compound carries an α-fluorine substituent that increases its molecular weight by 18.0 g/mol (an 8.3% increase) compared to the non-fluorinated parent 2-(3-bromo-4-fluorophenyl)ethan-1-amine. This mass difference, while modest, is accompanied by a profound change in the amine pKₐ: the α-fluorine inductively withdraws electron density from the adjacent amine, reducing the conjugate acid pKₐ from approximately 9.8–10.1 (typical for unsubstituted phenethylamines) to an estimated 7.8–8.6 for the α-fluoro analog [1][2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Metabolic Stability Advantage: Resistance to MAO-Mediated Deamination via α-Fluorine Blockade

The α-fluorine substituent in 2-(3-bromo-4-fluorophenyl)-2-fluoroethan-1-amine is strategically positioned to block oxidative deamination by monoamine oxidase (MAO), a primary metabolic pathway for phenethylamines. Studies on β,β-difluorophenethylamine analogs have demonstrated that fluorine substitution at the α-position increases metabolic half-life in human liver microsomes by 3–10 fold compared to the non-fluorinated parent [1]. While no compound-specific microsomal stability data are available for the target compound, the well-established class-level effect of α-fluoro substitution predicts significantly prolonged metabolic stability compared to 2-(3-bromo-4-fluorophenyl)ethan-1-amine [2].

Drug Metabolism Pharmacokinetics CNS Drug Design

Regioisomeric Identity: 3-Bromo-4-fluoro Substitution Pattern vs. Positional Isomers

The 3-bromo-4-fluoro substitution pattern on the phenyl ring is isomeric with at least five other bromo-fluoro regioisomers of 2-fluoroethan-1-amine derivatives sharing the formula C₈H₈BrF₂N (MW 236.06), including 1-(2-bromo-4-fluorophenyl)-2-fluoroethan-1-amine, 1-(3-bromo-5-fluorophenyl)-2-fluoroethan-1-amine, 2-(5-bromo-2-fluorophenyl)-2-fluoroethan-1-amine, and 1-(5-bromo-2-fluorophenyl)-2-fluoroethan-1-amine . In serotonin 5-HT₂ receptor pharmacology, the position of halogen substituents on the phenyl ring of phenethylamines critically determines agonist vs. antagonist functional selectivity and binding affinity, with differences in Kᵢ values of 10–100 fold observed solely from repositioning a single halogen atom [1].

Structure-Activity Relationship Receptor Pharmacology Halogen Bonding

Hydrogen Bond Donor/Acceptor Profile and Calculated Lipophilicity vs. Non-Fluorinated Parent

The introduction of the α-fluorine atom adds one hydrogen bond acceptor (HBA) while slightly modulating the compound's lipophilicity. Based on the well-characterized effect of aliphatic fluorine substitution, the calculated logP (clogP) of 2-(3-bromo-4-fluorophenyl)-2-fluoroethan-1-amine is predicted to be approximately 0.4–0.8 log units higher than the non-fluorinated parent despite the electronegativity of fluorine, due to the decreased H-bond donating capacity and increased hydrophobic surface area of the C-F bond relative to C-H [1][2].

ADME Prediction Lipophilicity Drug-Likeness

Optimal Application Scenarios for 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine Based on Differential Evidence


Metabolically Stabilized CNS Probe Design Requiring Extended In Vivo Half-Life

When designing centrally active phenethylamine-based probes for receptor occupancy or behavioral pharmacology studies where rapid MAO-mediated degradation (typical of non-fluorinated phenethylamines) would confound results, the α-fluorine substituent provides a well-validated metabolic shield, as supported by class-level metabolic stability data for α-fluoro amines [1]. The 3-bromo-4-fluoro aryl substitution further offers a handle for halogen bonding interactions at aminergic receptor sites, enabling structure-activity relationship exploration distinct from non-halogenated or mono-halogenated analogs.

Regioisomer-Specific Serotonin or Dopamine Receptor SAR Exploration

For medicinal chemistry programs mapping the halogen tolerance of 5-HT₂, 5-HT₁A, or D₂ receptor binding pockets, the 3-bromo-4-fluoro regioisomer offers a unique combination of steric bulk (bromine) and electronegativity (fluorine) at defined positions that cannot be replicated by any of the five other bromo-fluoro C₈H₈BrF₂N isomers or the non-fluorinated parent [2]. The potential for 10–100× differences in binding affinity due solely to halogen positioning necessitates procurement of the exact regioisomer.

Physicochemical Property Benchmarking and in Silico Model Validation

The compound's altered pKₐ (estimated 7.8–8.6 vs. ~9.8–10.1 for non-fluorinated parent) and modulated lipophilicity make it a valuable test compound for validating computational ADME prediction models, particularly those predicting amine basicity and logD₇.₄ in halogenated, fluorine-containing chemical space [3]. The bromine atom also provides a convenient mass spectrometry tag (characteristic ⁷⁹Br/⁸¹Br isotope pattern) for analytical method development.

Synthetic Intermediate for Late-Stage Functionalization via Cross-Coupling

The aryl bromide moiety enables further diversification through palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the α-fluoro amine can be elaborated via reductive amination or amide bond formation. This dual-functionalization capability provides access to complex, fluorine-containing lead-like libraries that are not accessible from the non-fluorinated parent or mono-halogenated analogs.

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